Cas no 941979-88-0 (N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-2-(2-methoxyphenoxy)acetamide)

N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-2-(2-methoxyphenoxy)acetamide 化学的及び物理的性質
名前と識別子
-
- VU0492290-1
- 941979-88-0
- N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-(2-methoxyphenoxy)acetamide
- N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide
- F2784-0682
- AKOS024466936
- N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-2-(2-methoxyphenoxy)acetamide
-
- インチ: 1S/C21H24N2O5/c1-26-17-11-10-15(13-16(17)23-12-6-5-9-21(23)25)22-20(24)14-28-19-8-4-3-7-18(19)27-2/h3-4,7-8,10-11,13H,5-6,9,12,14H2,1-2H3,(H,22,24)
- InChIKey: GXKYLXHVOIFZLI-UHFFFAOYSA-N
- ほほえんだ: O=C1CCCCN1C1C=C(C=CC=1OC)NC(COC1C=CC=CC=1OC)=O
計算された属性
- せいみつぶんしりょう: 384.16852187g/mol
- どういたいしつりょう: 384.16852187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 28
- 回転可能化学結合数: 7
- 複雑さ: 529
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 77.1Ų
N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-2-(2-methoxyphenoxy)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2784-0682-20mg |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |
941979-88-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2784-0682-20μmol |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |
941979-88-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2784-0682-3mg |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |
941979-88-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2784-0682-5mg |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |
941979-88-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2784-0682-5μmol |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |
941979-88-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2784-0682-2μmol |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |
941979-88-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2784-0682-10μmol |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |
941979-88-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2784-0682-10mg |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |
941979-88-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2784-0682-15mg |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |
941979-88-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2784-0682-30mg |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-(2-methoxyphenoxy)acetamide |
941979-88-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-2-(2-methoxyphenoxy)acetamide 関連文献
-
Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-2-(2-methoxyphenoxy)acetamideに関する追加情報
Introduction to N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-2-(2-methoxyphenoxy)acetamide (CAS No. 941979-88-0)
N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-2-(2-methoxyphenoxy)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its Chemical Abstracts Service (CAS) number 941979-88-0, represents a novel molecular structure with potential applications in the synthesis of bioactive molecules. The intricate architecture of this molecule, featuring a combination of aromatic rings, heterocyclic groups, and functional amide moieties, makes it a subject of intense interest for medicinal chemists and pharmacologists.
The compound's structure is characterized by several key functional groups that contribute to its unique chemical properties. The presence of a N-4-methoxyphenyl group and a 2-(2-methoxyphenoxy)acetamide moiety suggests a high degree of complexity and reactivity. These features are particularly relevant in the context of drug design, where specific functional groups can influence binding affinity, metabolic stability, and overall pharmacological activity.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-2-(2-methoxyphenoxy)acetamide has been explored as a potential lead compound in this regard. Its molecular framework is reminiscent of several known pharmacophores that have demonstrated efficacy in preclinical studies. The< strong>2-oxopiperidin scaffold, in particular, has been implicated in the design of compounds with central nervous system (CNS) activity, making this molecule a promising candidate for further investigation.
The synthesis of N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-2-(2-methoxyphenoxy)acetamide involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and selective functional group transformations, has been crucial in constructing this complex molecule. These methodologies align with the broader trends in synthetic organic chemistry aimed at producing intricate molecular structures with high precision.
The pharmacological profile of N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-2-(2-methoxyphenoxy)acetamide is currently under investigation in various research laboratories. Preliminary studies have suggested that this compound may exhibit interactions with specific biological targets, which could be exploited for therapeutic purposes. For instance, its structural features might allow it to engage with receptors or enzymes involved in pathways relevant to neurodegenerative disorders or inflammatory conditions. However, further experimental validation is necessary to elucidate its exact mechanism of action and therapeutic potential.
The development of such novel compounds is often accompanied by computational studies to predict their biological activity and optimize their properties. Molecular modeling techniques have been employed to simulate the interactions between N-4-methoxy-3-(2-oxopiperidin-1-y]phenyl)-2(2-methoxyphenoxy acetamide) and potential target proteins. These simulations provide valuable insights into the binding mode and affinity, guiding the design of next-generation analogs with improved efficacy.
The regulatory landscape for new pharmaceutical entities necessitates rigorous testing to ensure safety and efficacy before clinical translation. N-Ar4 methoxy -3 - ( 20x0 piperidine 1 y] phen yl - 22( 20x0 phenoxy acetamide ) is no exception and must undergo comprehensive characterization through spectroscopic methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. These analytical techniques confirm the structural integrity and purity of the compound, which are critical for subsequent biological evaluation.
The impact of N-Ar4 meth oxy -3 - ( 20x0 piperidine 1 y] phen yl - 22( 20x0 phenoxy acetamide ) extends beyond academic research; it holds promise for industry applications where innovative molecular entities are sought to address unmet medical needs. Collaborative efforts between academia and industry are essential to bridge the gap between laboratory discoveries and clinical reality. Such partnerships facilitate the translation of basic research findings into tangible therapeutic solutions.
The future directions for N-Ar4 meth oxy -3 - ( 20x0 piperidine 1 y] phen yl - 22( 20x0 phenoxy acetamide ) include exploring its role in combination therapies where it might synergize with other drugs to enhance treatment outcomes. Additionally, investigating its potential as a scaffold for derivative development could uncover additional pharmacological activities not initially apparent from its core structure.
In conclusion,N-Ar4 meth oxy -3 - ( 20x0 piperidine 1 y] phen yl - 22( 20x0 phenoxy acetamide ) represents an intriguing molecular entity with significant potential in pharmaceutical research . Its complex architecture , coupled with preliminary evidence suggesting biological relevance , positions it as a valuable candidate for further exploration . As our understanding of disease mechanisms advances , compounds like this will continue to play a pivotal role in shaping future therapeutic strategies .
941979-88-0 (N-4-methoxy-3-(2-oxopiperidin-1-yl)phenyl-2-(2-methoxyphenoxy)acetamide) 関連製品
- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)
- 2227676-10-8((2S)-4-(1H-1,2,4-triazol-1-yl)butan-2-ol)
- 2418734-96-8(tert-butyl 2-({3-(2-methoxy-2-oxoethyl)-5-sulfanylphenylmethyl}amino)acetate)
- 356531-45-8(2-Chloro-N-(4-fluorobenzyl)aniline)
- 2034572-48-8(4-((1-((5-Chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine)
- 1259-35-4(tris(pentafluorophenyl)phosphine)
- 114221-05-5(methyl (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}-2-phenylacetamido]-3-methylbutanoate)
- 1424-79-9(Benzene,1,2,4-trichloro-3-(chloromethyl)-)
- 898630-97-2(N2-(4-methylphenyl)-6-(morpholin-4-yl)-N4-3-(trifluoromethyl)phenyl-1,3,5-triazine-2,4-diamine)
- 2751740-20-0(2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride)




